(S)-Methyl 5-(1-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-1-oxopropan-2-yl)furan-2-carboxylate
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Overview
Description
(S)-Methyl 5-(1-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-1-oxopropan-2-yl)furan-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a benzyloxy group, and a tert-butoxycarbonyl-protected amino group, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-(1-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-1-oxopropan-2-yl)furan-2-carboxylate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Introduction of the Benzyloxy Group: This step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and a base.
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base.
Coupling Reactions: The final step involves coupling the protected amino acid derivative with the furan ring under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 5-(1-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-1-oxopropan-2-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
(S)-Methyl 5-(1-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-1-oxopropan-2-yl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 5-(1-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-1-oxopropan-2-yl)furan-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy and tert-butoxycarbonyl groups may facilitate binding to enzymes or receptors, influencing biochemical pathways. The furan ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Benzyl 5-methyl 3-((tert-butoxycarbonyl)amino)pentanedioate
- (S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate
Uniqueness
(S)-Methyl 5-(1-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-1-oxopropan-2-yl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the benzyloxy group differentiates it from other similar compounds, providing unique opportunities for research and application.
Properties
Molecular Formula |
C21H25NO7 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
methyl 5-[(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxo-1-phenylmethoxypropan-2-yl]furan-2-carboxylate |
InChI |
InChI=1S/C21H25NO7/c1-21(2,3)29-20(25)22-12-15(16-10-11-17(28-16)19(24)26-4)18(23)27-13-14-8-6-5-7-9-14/h5-11,15H,12-13H2,1-4H3,(H,22,25)/t15-/m0/s1 |
InChI Key |
MCIQXWWYLRCIRM-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(O1)C(=O)OC)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(O1)C(=O)OC)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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